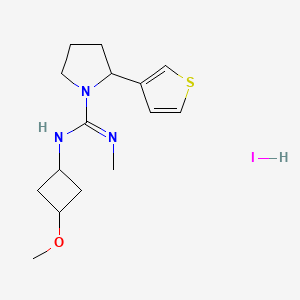![molecular formula C11H12F2N2S B7355876 [(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea](/img/structure/B7355876.png)
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea, also known as DFTMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DFTMT is a cyclopropyl-containing thiourea derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of [(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of tumors in animal models. This compound has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea has several advantages for lab experiments, including its ease of synthesis and its potential for use as a building block for the synthesis of new materials and catalysts. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are many potential future directions for research on [(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea. One area of research could focus on the synthesis of new derivatives of this compound with improved solubility and bioactivity. Another area of research could focus on the use of this compound as a building block for the synthesis of new materials and catalysts with specific properties. Additionally, further research could be conducted to investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of [(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea involves a multi-step process that starts with the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aniline to form the corresponding amide. The amide is then reacted with sodium hydride and methyl iodide to form the corresponding methylated compound. Finally, the methylated compound is reacted with ammonium thiocyanate to form this compound.
科学的研究の応用
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronic and optical devices. In catalysis, this compound has been used as a ligand in the synthesis of new catalysts for various reactions.
特性
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2S/c12-11(13)8(6-15-10(14)16)9(11)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H3,14,15,16)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPIATWVLIEPR-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3aS,6aR)-3a-methyl-2-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-cyclopentyloxyethanone](/img/structure/B7355806.png)
![1-[(3aR,6aS)-2-[(3,3-difluorocyclopentyl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B7355821.png)
![[(3aR,6aS)-3a-methyl-5-pyridin-3-ylsulfonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-spiro[2.3]hexan-2-ylmethanone](/img/structure/B7355822.png)
![3-[(3aS,6aR)-3a-methyl-5-(2-methyl-1,3-thiazole-5-carbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-1-methylpiperidin-2-one](/img/structure/B7355832.png)
![3-[(3aS,6aR)-5-(2-cyclopentyloxyacetyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-1-methylpiperidin-2-one](/img/structure/B7355836.png)
![4-[[(3aS,6aR)-3a-methyl-5-(spiro[2.3]hexane-2-carbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-methylpyridin-2-one](/img/structure/B7355840.png)
![3-[(3aR,6aS)-2-[(4-chlorophenyl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B7355841.png)
![2-[(3aR,6aS)-3a-methyl-5-[2-(1-methylpyrazol-4-yl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-N-cyclopentylacetamide](/img/structure/B7355844.png)

![2-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355856.png)
![(2S,6R)-2,6-dimethyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)propyl]morpholine-4-carboximidamide;hydroiodide](/img/structure/B7355862.png)
![(1S)-1-[3-[3-fluoro-5-(imidazol-1-ylmethyl)phenyl]phenyl]ethanol](/img/structure/B7355869.png)
![3-[4-(aminomethyl)triazol-1-yl]-N-[(1R,3S)-3-cyanocyclopentyl]piperidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B7355870.png)
![[3-chloro-6-(trifluoromethyl)-1-benzothiophen-2-yl]-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]methanone](/img/structure/B7355886.png)